N-(4-methyl-2-pyridinyl)-10-undecenamide
Description
N-(4-methyl-2-pyridinyl)-10-undecenamide is a synthetic amide derivative characterized by a 10-undecenamide backbone (CH₂=CH(CH₂)₈CONH-) linked to a 4-methyl-2-pyridinyl group.
Properties
Molecular Formula |
C17H26N2O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)undec-10-enamide |
InChI |
InChI=1S/C17H26N2O/c1-3-4-5-6-7-8-9-10-11-17(20)19-16-14-15(2)12-13-18-16/h3,12-14H,1,4-11H2,2H3,(H,18,19,20) |
InChI Key |
YSYVNWFPYVHZBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)CCCCCCCCC=C |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
Key structural variations among undecenamide derivatives lie in the substituent attached to the amide nitrogen. Below is a comparison of molecular features:
*Note: Exact data for this compound are extrapolated from analogs.
Enzyme Inhibition
- Compound 8w (N-(4-methyl-2-pyridinyl)-acetamide derivative) : Exhibited moderate inhibition of α-glucosidase (IC₅₀ = 42.3 µM) and butyrylcholinesterase (BChE, IC₅₀ = 58.7 µM), attributed to its aromatic heterocycle and sulfur-containing oxadiazole group .
- N-(2-pyrimidinyl)-10-undecenamide : Pyrimidine rings often confer antimicrobial activity; however, specific data are unreported .
Substituent Effects on Bioactivity
- Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., 4-methyl-2-pyridinyl, 4-nitrophenyl) improve enzyme inhibition due to π-π stacking and hydrogen bonding, while aliphatic groups (e.g., isobutyl) favor lipophilicity .
- Electron-Withdrawing Groups : Nitro substituents (e.g., in N-(4-nitrophenyl) derivatives) may enhance reactivity but reduce solubility .
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